molecular formula C18H16ClF2NO3 B1192690 FCPR16

FCPR16

Cat. No.: B1192690
M. Wt: 367.78
InChI Key: FXJNCIZGQFVQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FCPR16 is a novel phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the PDE4D isoform, with an IC50 of 39 nM . It is structurally derived from modifications of earlier PDE4 inhibitors, including the replacement of a cyclopentyl group with a cyclopropylmethyl function in the catechol moiety, enhancing selectivity and reducing off-target effects .

Properties

Molecular Formula

C18H16ClF2NO3

Molecular Weight

367.78

IUPAC Name

N-(2-Chlorophenyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H16ClF2NO3/c19-13-3-1-2-4-14(13)22-17(23)12-7-8-15(25-18(20)21)16(9-12)24-10-11-5-6-11/h1-4,7-9,11,18H,5-6,10H2,(H,22,23)

InChI Key

FXJNCIZGQFVQLF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1Cl)C2=CC=C(OC(F)F)C(OCC3CC3)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FCPR16;  FCPR 16;  FCPR-16

Origin of Product

United States

Scientific Research Applications

Neuroprotection and Parkinson's Disease

FCPR16 has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). Research indicates that this compound can protect SH-SY5Y neuroblastoma cells from oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with PD.

Mechanism of Action:

  • This compound enhances autophagy through activation of AMP-activated protein kinase (AMPK), which is crucial for cellular homeostasis under stress conditions .
  • It reduces reactive oxygen species (ROS) accumulation and prevents the decline of mitochondrial membrane potential, thereby protecting neuronal cells from apoptosis .

Case Study:
In a study involving SH-SY5Y cells treated with MPP+, this compound demonstrated dose-dependent protective effects, as indicated by reduced lactate dehydrogenase release and improved cell viability. The compound also modulated apoptotic markers, suggesting its role in promoting cell survival under oxidative stress .

Antidepressant-Like Effects

This compound has shown promise as an antidepressant-like agent in animal models subjected to chronic unpredictable mild stress (CUMS).

Key Findings:

  • Behavioral tests indicated that this compound produced antidepressant-like effects, evidenced by improvements in forced swimming tests and sucrose preference tests .
  • The compound was found to enhance levels of brain-derived neurotrophic factor (BDNF) and other signaling proteins associated with mood regulation, while also reducing pro-inflammatory cytokines linked to depression .

Data Summary:

Test TypeResult
Forced Swimming TestSignificant reduction in immobility time
Sucrose Preference TestIncreased preference for sucrose
Pro-inflammatory CytokinesDecreased TNF-α, IL-6; increased IL-10

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies, making it a candidate for treating inflammatory diseases.

Mechanism:

  • This compound inhibits PDE4 activity, leading to increased cAMP levels which modulate inflammatory responses in immune cells .
  • It has been shown to suppress various inflammatory markers and promote an anti-inflammatory cytokine profile .

Potential Applications:
this compound may be beneficial in treating conditions characterized by chronic inflammation such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Comparative Analysis with Other PDE4 Inhibitors

This compound exhibits superior selectivity for PDE4D over other phosphodiesterases, which may reduce side effects commonly associated with PDE4 inhibitors like vomiting and nausea.

CompoundSelectivity for PDE4DEmetic Potential
This compound1111-foldLow
Rolipram550 nMHigh
RoflumilastVariableModerate

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Inhibits PDE4-mediated hydrolysis of cAMP, elevating intracellular cAMP levels and activating downstream pathways such as Akt and PKA/CREB , which are critical for neuroprotection and anti-inflammatory responses .
  • Anti-Neuroinflammation: Inhibits LPS-induced TNF-α production in microglia, suggesting utility in neurodegenerative and inflammatory disorders .

Selectivity and Binding Profiles

FCPR16 exhibits isoform-specific selectivity for PDE4D, distinguishing it from non-selective PDE4 inhibitors. This selectivity is attributed to its unique interaction with the Q1 and Q2 hydrophobic pockets of PDE4, as confirmed by docking simulations .

Table 1: Selectivity and Potency of PDE4 Inhibitors
Compound Target Isoform IC50 (nM) Key Structural Features
This compound PDE4D 39 Cyclopropylmethyl catechol moiety
Roflumilast PDE4B/D 0.8–2.3 Difluoromethoxy diaryl structure
Rolipram Pan-PDE4 200–800 3-Cyclopentyloxy-4-methoxyphenyl group
Ibudilast PDE4/10/11 2,300–7,600 Isoquinoline derivative

Key Findings :

  • This compound’s PDE4D selectivity reduces side effects (e.g., nausea) associated with pan-PDE4 inhibitors like rolipram .
  • Roflumilast, a clinically approved PDE4 inhibitor for COPD, binds similarly to this compound in the Q1/Q2 pockets but lacks PDE4D specificity, leading to broader systemic effects .

Neuroprotective and Anti-Inflammatory Effects

Table 2: Functional Comparison in Preclinical Models
Compound Mitochondrial Protection TNF-α Inhibition (Microglia) Antidepressant Efficacy Emetic Potential
This compound Yes (MPP<sup>+</sup> model) IC50 = 39 nM Effective in CUMS Low
Roflumilast Not reported IC50 = 0.8 nM Limited data Moderate
Rolipram Partial (ΔΨm stabilization) IC50 = 200 nM Effective but high emesis High

Mechanistic Insights :

  • This compound uniquely activates Akt phosphorylation and CREB signaling , pathways critical for neuronal survival and synaptic plasticity .
  • In contrast, rolipram’s non-selective PDE4 inhibition disrupts emesis-related pathways (e.g., area postrema activation), limiting its clinical utility .

Side Effect Profiles

This compound’s structural optimization mitigates adverse effects common to PDE4 inhibitors:

  • Reduced Emetic Potential: The cyclopropylmethyl group minimizes interactions with PDE4A/B isoforms linked to nausea and vomiting .
  • No Reported Cardiovascular Toxicity: Unlike ibudilast, which inhibits multiple PDE isoforms, this compound’s selectivity avoids off-target cardiovascular effects .

Preparation Methods

Structural Design Rationale

This compound was designed to optimize PDE4 inhibition while minimizing side effects. Its structure incorporates two critical motifs:

  • Catechol moiety : Essential for binding to the glutamine residue at the PDE4 catalytic site, a feature shared with canonical inhibitors like rolipram.

  • N-(2-chlorophenyl)formamide side chain : Enhances selectivity and potency by interacting with hydrophobic regions of the PDE4 active site.

This design yielded a compound with an IC₅₀ of 90 nM for PDE4B, outperforming rolipram (IC₅₀ = 550 nM).

Synthetic Pathway

The synthesis of this compound, as reported by Zhou et al., involves a multi-step process:

Step 1: Formation of the Catechol Core

The catechol structure is synthesized via hydroxylation or protection/deprotection of a benzene derivative. For example:

  • Starting material : 3-amino-4-fluorophenol.

  • Reaction : Diazotization followed by hydrolysis to introduce hydroxyl groups.

Step 2: Introduction of the Formamide Side Chain

The N-(2-chlorophenyl)formamide group is attached via amidation:

  • Reagents : 2-chloroaniline and formic acid derivatives (e.g., pivaloyl chloride as an activating agent).

  • Conditions : Base-mediated coupling in aprotic solvents like acetonitrile or toluene.

Step 3: Cyclization and Purification

The intermediate undergoes acid-catalyzed cyclization to form the final quinolone structure. Purification is achieved through recrystallization or chromatography, yielding >99% purity.

Key Reaction Optimization Data

Table 1 summarizes solvent and base effects on amidation efficiency:

EntrySolventActivatorBaseYield (%)
1MeCNPivClEt₃N78
2PhMePivCliPr₂NEt95
15DCMPivCliPr₂NEt97

Toluene and dichloromethane (DCM) provided optimal yields under mild conditions.

Formulation Development for In Vivo Applications

Solubility Profiling

This compound exhibits limited aqueous solubility (<1 mg/mL), necessitating specialized formulations for preclinical studies:

Solubility in Common Solvents

  • DMSO : 25 mg/mL (stock solution).

  • Ethanol/PEG300 : Miscible at 10–40% v/v.

  • Corn oil : Stable suspensions at 2.5 mg/mL.

Injectable Formulations

Three primary formulations are used for intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) administration:

Formulation 1 (Saline-Based)

  • Composition : DMSO:Tween 80:Saline = 10:5:85.

  • Preparation : Sequential mixing to ensure clarity.

Formulation 2 (PEG300-Enhanced)

  • Composition : DMSO:PEG300:Tween 80:Saline = 10:40:5:45.

  • Advantage : Improved solubility for higher dosages.

Formulation 3 (Lipophilic Carrier)

  • Composition : DMSO:Corn oil = 10:90.

  • Use Case : Long-term stability studies.

Table 2 compares stability across formulations:

FormulationStorage TemperatureStability Duration
DMSO stock-20°C3 years
Corn oil4°C1 month
SalineRoom temperature24 hours

Analytical Characterization

Physicochemical Properties

  • Molecular weight : 367.0787 g/mol.

  • Appearance : White to off-white crystalline solid.

  • HS Tariff Code : 2934.99.9001.

Quality Control Metrics

  • Purity : ≥99% (HPLC).

  • Impurity Profile : <0.5% total impurities (related substances test).

Mechanistic Insights from Preclinical Studies

Neuroprotective Efficacy

This compound mitigates oxidative stress in SH-SY5Y cells and primary neurons via:

  • AMPK-dependent autophagy : Reduces reactive oxygen species (ROS) by 40–60%.

  • cAMP/PKA/CREB pathway activation : Restores mitochondrial membrane potential (Δψm) by 1.5-fold.

Pharmacokinetic Considerations

  • Half-life : ~6 hours in rodents.

  • Blood-brain barrier permeability : LogP = 2.8 (optimal for CNS penetration) .

Q & A

Q. What is the molecular mechanism of FCPR16 in PDE4 inhibition, and how does its structural design enhance selectivity?

this compound is a novel PDE4 inhibitor designed with a catechol motif for binding to the PDE4 catalytic site and an N-(2-chlorophenyl)formamide side chain to improve activity and isoform selectivity. Its IC50 for PDE4 inhibition is 90 nM, significantly lower than rolipram (550 nM). The structural design ensures >600-fold selectivity for PDE4B and >1,000-fold for PDE4D over other PDE isoforms. This selectivity is critical for targeting neurodegenerative pathways while minimizing off-target effects .

Q. How does this compound mitigate oxidative stress and mitochondrial dysfunction in cellular models of Parkinson’s disease (PD)?

In SH-SY5Y cells exposed to MPP+ (a PD model), this compound preserves mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS). Mechanistically, it activates cAMP/PKA/CREB and Epac/Akt signaling pathways. These effects are abolished by PKA (H-89) and Akt (Perifosine) inhibitors, confirming pathway dependency .

What criteria should guide the formulation of research questions for preclinical studies on this compound?

Research questions should adhere to the FINERMAPS framework: Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. For example:

"How does this compound’s PDE4D selectivity influence neuroinflammation in microglial models, and what dose-response relationships exist?" This ensures alignment with gaps in PDE4 isoform-specific therapeutic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported PDE4 isoform selectivity across studies?

Discrepancies arise from assay conditions (e.g., recombinant vs. endogenous PDE4 isoforms) and cellular contexts (e.g., neuronal vs. microglial cells). To address this:

  • Use isoform-specific siRNA knockdown in target cells (e.g., SH-SY5Y for PDE4B, microglia for PDE4D).
  • Validate selectivity via radioligand binding assays with purified isoforms. Cross-reference findings with structural docking simulations (e.g., this compound’s interaction with PDE4D’s Q1/Q2 pockets) .

Q. What experimental models are optimal for studying this compound’s neuroprotective effects beyond SH-SY5Y cells?

  • Primary neuronal cultures : Assess synaptic plasticity and dendritic spine density.
  • Transgenic PDE4B/PDE4D knockout mice : Isolate isoform-specific contributions.
  • Microglial BV2 cells : Quantify anti-inflammatory effects via TNF-α suppression (IC50 reported at 39 nM for PDE4D) .

Q. How should researchers design dose-response studies to minimize emetogenic side effects of PDE4 inhibitors?

this compound’s low emetogenic potential (no vomiting in dogs at 3 mg/kg) allows higher therapeutic indices. Use:

  • In vitro : 0.1–10 µM range in neuronal cells.
  • In vivo : 1–10 mg/kg in rodent models, monitoring cAMP levels in the area postrema (vomiting center). Compare with roflumilast to benchmark safety .

Methodological Guidance

Q. How to validate this compound’s purity and stability in pharmacological assays?

  • HPLC-UV/MS : Confirm purity >99% (as reported in synthesis protocols).
  • Accelerated stability testing : Expose this compound to heat (40°C), light, and humidity for 4 weeks; monitor degradation via absorbance shifts.
  • Solubility : Use DMSO stocks ≤0.1% to avoid cellular toxicity .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other neuroprotectants?

  • Isobolographic analysis : Quantify synergy in MPP+-induced apoptosis assays.
  • Multi-way ANOVA : Compare combinations (e.g., this compound + BDNF) against monotherapies.
  • PCA (Principal Component Analysis) : Identify dominant variables (e.g., ROS, Δψm, caspase-3) in high-dimensional datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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